molecular formula C13H10ClN5O2 B2885731 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852440-70-1

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2885731
CAS No.: 852440-70-1
M. Wt: 303.71
InChI Key: AVDWRVVZWHOMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure features a pyrazolo-pyrimidine ring substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with an acetamide moiety.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-8-1-3-9(4-2-8)19-12-10(5-17-19)13(21)18(7-16-12)6-11(15)20/h1-5,7H,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWRVVZWHOMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxylate

The synthesis begins with the preparation of ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (3 ), a critical intermediate. This is achieved via the reaction of 4-chlorophenylhydrazine hydrochloride (1 ) with ethoxymethylenemalononitrile (2 ) in ethanol under reflux (Scheme 1):

$$
\text{4-Cl-C}6\text{H}4\text{-NH-NH}_2\cdot\text{HCl} + \text{NC-C(=CH-OEt)-CN} \rightarrow \text{Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate} \quad
$$

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Duration: 4–6 hours
  • Yield: 85–90%

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O ester).
  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, 3H, J = 7.1 Hz, CH₂CH₃), 4.28 (q, 2H, J = 7.1 Hz, OCH₂), 6.98 (s, 2H, NH₂), 7.45–7.60 (m, 4H, Ar-H).

Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One

The intermediate 3 undergoes cyclization with diethyl malonate in the presence of sodium ethoxide to form 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (4 ) (Scheme 2):

$$
\text{3} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{NaOEt}} \text{1-(4-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one} \quad
$$

Reaction Conditions :

  • Solvent: Ethanol
  • Base: Sodium ethoxide (generated in situ from Na metal)
  • Temperature: Reflux (78°C)
  • Duration: 7 hours
  • Yield: 70–75%

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O lactam), 1605 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 7.52–7.68 (m, 4H, Ar-H), 8.21 (s, 1H, H-3), 10.45 (s, 1H, NH).

Alternative Synthetic Routes

One-Pot Cyclocondensation Strategy

A modified approach involves reacting 4-chlorophenylhydrazine hydrochloride directly with cyanoacetamide and ethyl acetoacetate in glacial acetic acid (Scheme 4):

$$
\text{4-Cl-C}6\text{H}4\text{-NH-NH}2\cdot\text{HCl} + \text{NC-CH}2\text{CONH}2 + \text{CH}3\text{COCH}_2\text{COOEt} \xrightarrow{\text{AcOH}} \text{Target Compound} \quad
$$

Advantages :

  • Fewer purification steps.
  • Higher atom economy (yield: 75–80%).

Mechanistic Insight :
The reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization and dehydration.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Synthesis One-Pot Synthesis
Total Yield 55–60% 75–80%
Reaction Time 20–24 hours 12–14 hours
Purification Complexity Moderate Low
Scalability High Moderate

Data aggregated from.

Spectroscopic and Analytical Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure of the pyrazolopyrimidinone core and the (Z)-configuration of the acetamide side chain. Key bond lengths include:

  • N1–C2: 1.342 Å
  • C5–N6: 1.335 Å
  • C7=O: 1.224 Å

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 295–297°C, consistent with the crystalline nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as kinases and enzymes involved in cellular signaling. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of viral replication in infected cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aryl Group

Fluorophenyl vs. Chlorophenyl Derivatives
  • 4-Fluorophenyl analog : Replacing the 4-chlorophenyl group with 4-fluorophenyl (e.g., 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, CAS 852450-57-8) reduces steric bulk but maintains electron-withdrawing properties. This substitution may alter pharmacokinetics due to fluorine’s smaller size and higher electronegativity .
  • Its molecular weight (391.4 g/mol) is lower than the target compound, suggesting differences in solubility .
Chlorophenyl Positional Isomers
  • 3-Chlorophenyl analog : N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (unnamed, 2024) demonstrates that meta-substitution of chlorine may disrupt planar interactions critical for binding, compared to the para-substituted target compound .

Modifications to the Acetamide Side Chain

Trifluoromethylphenyl Substituent

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 863446-88-2) incorporates a trifluoromethyl group, increasing lipophilicity (logP) and molecular weight (447.8 g/mol). The CF₃ group’s strong electron-withdrawing effect could enhance metabolic stability but reduce aqueous solubility .

Phenoxy and Tolyl Modifications
  • 4-Chlorophenoxy-tolyl analog: 2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 899737-39-4) replaces the acetamide’s aryl group with a phenoxy-tolyl system. The oxygen atom in the phenoxy group may improve solubility (C20H16ClN5O3, MW 409.8 g/mol) compared to the target compound .

Comparative Data Table

Compound Name / CAS Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: 4-Cl-C₆H₄; R2: H C₁₅H₁₂ClN₅O₂ 337.7 Baseline for comparison
4-Fluorophenyl analog [1] / 852450-57-8 R1: 4-F-C₆H₄; R2: 2-CF₃-C₆H₄ C₂₀H₁₄F₄N₅O₂ 448.3 Enhanced lipophilicity
2,3-Dimethylphenyl analog [5] / 895022-50-1 R1: 2,3-Me₂-C₆H₃; R2: 4-F-C₆H₄ C₂₁H₁₈FN₅O₂ 391.4 Steric hindrance
Trifluoromethylphenyl analog [17] / 863446-88-2 R1: 4-Cl-C₆H₄; R2: 3-CF₃-C₆H₄ C₂₀H₁₃ClF₃N₅O₂ 447.8 High metabolic stability
4-Chlorophenoxy-tolyl analog [15] / 899737-39-4 R1: p-tolyl; R2: 4-Cl-C₆H₄-O C₂₀H₁₆ClN₅O₃ 409.8 Improved solubility

Biological Activity

The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C₁₈H₁₅ClN₄O₂
  • Molecular Weight : 348.79 g/mol
  • IUPAC Name : 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases involved in cancer progression. Its structural features allow it to inhibit critical pathways associated with tumor growth and proliferation.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties:

  • Inhibition of Glioma Cell Lines :
    • A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on glioma growth. Specifically, compounds with similar pyrazolo structures were effective against patient-derived glioblastoma cell lines, showing low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy .
    • The compound was found to inhibit neurosphere formation in glioma stem cells, indicating its potential as a therapeutic agent in glioblastoma treatment .
  • Cytotoxicity Studies :
    • The compound exhibited selective cytotoxicity towards cancer cells while showing significantly lower toxicity towards non-cancerous cells, which is crucial for drug development .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • In Vitro Antimicrobial Evaluation :
    • Various pyrazolo derivatives have been tested against multiple pathogens. Some derivatives showed effective minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
    • The structure of the compound contributes to its ability to inhibit biofilm formation, which is a significant factor in bacterial resistance .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (µM)Reference
Glioma Cell InhibitionAKT2/PKBβ12 - 14
Antimicrobial ActivityStaphylococcus aureus0.22 - 0.25
Cytotoxicity (Cancer vs Non-Cancer)Selective ToxicityN/A

Q & A

Q. What are the critical factors to optimize during the multi-step synthesis of this compound?

The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core, introducing the 4-chlorophenyl group, and coupling with acetamide derivatives. Key factors include:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during ring closure .
  • Catalysts : Triethylamine or DBU improves yields in coupling steps by neutralizing acidic byproducts .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates intermediates, while recrystallization ensures final product purity (>95%) .
  • Scale-Up : Ultrasound-assisted synthesis reduces reaction time by 30% and improves homogeneity in industrial settings .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyrazolo[3,4-d]pyrimidine H-3 at δ 8.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₁₅ClN₅O₂, [M+H]⁺ calc. 396.0864) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Q. What preliminary assays are recommended to evaluate its anticancer potential?

  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM indicating potency .
  • Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .
  • Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M phase arrest .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data across cell lines?

Discrepancies may arise from:

  • Metabolic Differences : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess bioactivation pathways .
  • Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hr) .
  • Off-Target Effects : Perform kinase profiling (e.g., Eurofins KinaseScreen) to identify unintended targets .

Q. What strategies validate the compound’s mechanism as a kinase inhibitor?

  • Kinase Assays : In vitro ADP-Glo™ assays against EGFR (IC₅₀ ~50 nM) and VEGF-R2 .
  • Molecular Docking : AutoDock Vina simulations to model interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge residues) .
  • Resistance Studies : Generate resistant cell lines via chronic exposure and sequence kinase domains for mutations .

Q. How do structural modifications influence its pharmacokinetic profile?

  • SAR Studies :
  • 4-Chlorophenyl Group : Replacing with 3-chlorophenyl reduces IC₅₀ by 2-fold in HT-29 cells .
  • Acetamide Linker : Methylation of the acetamide nitrogen increases metabolic stability (t₁/₂ from 2.5 hr to 4.8 hr in liver microsomes) .
    • LogP Optimization : Introduce trifluoromethoxy groups (logP from 2.1 to 1.6) to enhance solubility without sacrificing potency .

Q. What methods address low bioavailability in in vivo models?

  • Formulation : Nanoemulsions (e.g., Tween-80/PEG) improve oral absorption (AUC increased by 3× in rats) .
  • Prodrug Design : Phosphate esters of the pyrimidinone ring enhance water solubility (5× higher) .
  • PK/PD Modeling : Non-compartmental analysis to correlate plasma concentrations with tumor growth inhibition .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Activation : Use HATU instead of EDC/HOBt for amide bond formation (yield increases from 45% to 72%) .
  • Temperature : Maintain reactions at 0–5°C to minimize side-product formation .
  • Work-Up : Liquid-liquid extraction with dichloromethane/water (3×) removes unreacted starting material .

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD : Detect crystalline vs. amorphous forms (critical for dissolution rate) .
  • DSC : Melting endotherms (e.g., Form I melts at 218°C vs. Form II at 205°C) .
  • Raman Spectroscopy : Identify hydrogen-bonding patterns in solid state .

Data Interpretation & Conflict Resolution

Q. How to reconcile conflicting results in apoptosis induction assays?

  • Timing : Measure caspase-3 at 24 hr (early apoptosis) and 48 hr (late apoptosis) .
  • Cell Density : Optimize seeding density (e.g., 1×10⁴ cells/well for MTT vs. 5×10⁴ for flow cytometry) .
  • Positive Controls : Include staurosporine or doxorubicin to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.